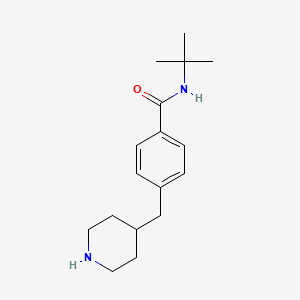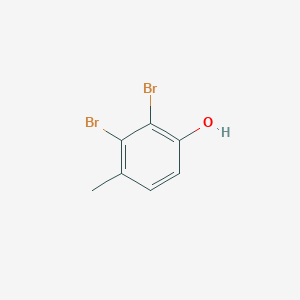
2,3-Dibromo-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to achieve selective bromination .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous bromination processes. For instance, p-cresol is reacted with bromine in the presence of a solvent like chloroform, under controlled temperature conditions. The reaction mixture is then separated to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can participate in further electrophilic substitution reactions, leading to the formation of polybrominated derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Polybrominated Phenols: Further bromination can lead to compounds like 2,3,5-tribromo-4-methylphenol.
Quinones: Oxidation can produce compounds like 2,3-dibromo-4-methylquinone.
Applications De Recherche Scientifique
2,3-Dibromo-4-methylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-4-methylphenol involves its interaction with biological molecules through its bromine atoms and phenolic group. The bromine atoms can form halogen bonds with amino acids in proteins, affecting their structure and function. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,3-Dibromo-4-methylphenol is unique due to the specific positioning of its bromine atoms and methyl group, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
344248-97-1 |
|---|---|
Formule moléculaire |
C7H6Br2O |
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
2,3-dibromo-4-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
Clé InChI |
LYMCGVGJHYEOMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


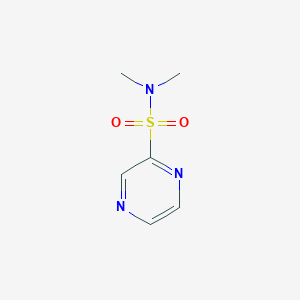
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
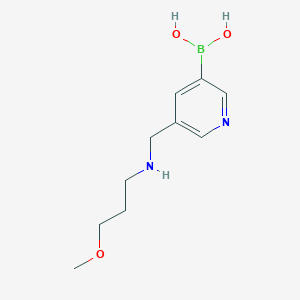
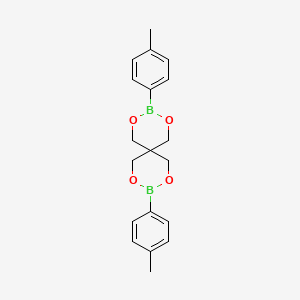
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)

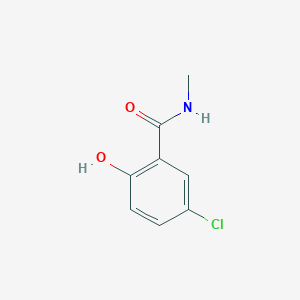
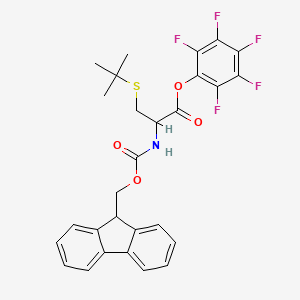

![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
